molecular formula C14H20O2 B1273900 Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid CAS No. 329912-79-0

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

Cat. No. B1273900
M. Wt: 220.31 g/mol
InChI Key: IOZRVTUKBUOZNP-UHFFFAOYSA-N
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Description

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is a complex organic compound that is part of a broader class of bicyclic compounds. These compounds are characterized by their unique structures that include two or more rings that are joined together. The specific structure of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid is not directly discussed in the provided papers, but related compounds with bicyclic structures are extensively studied for their interesting chemical properties and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves multi-step reactions that can include trimerisation, as seen in the solid-state trimerisation of a diene diacid to produce a bicyclobutyl with six carboxylic acid groups . Another approach is the Barton's radical decarboxylation reaction used to synthesize tricyclodecadienones, which expands the chemical scope of the tricyclodecadienone system . Additionally, the synthesis of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives involves Baeyer-Villiger oxidation and subsequent hydrolysis . These methods highlight the complexity and creativity required in the synthesis of bicyclic compounds.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often determined using advanced techniques such as X-ray diffraction. For instance, the structure of a diene diacid was solved using powder X-ray diffraction , and the structure of a bicyclo[2,2,2]octadiene derivative was determined using a computer-programmed version of the symbolic addition procedure . These studies provide insights into the stereochemistry and configuration of the molecules, which are crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Bicyclic compounds can undergo a variety of chemical reactions. For example, the synthesis of 6-functionalized tricyclodecadienones involves reactions that can lead to regioselective nucleophilic addition or Diels-Alder cyclization . The formation of bicyclo[6.4.0]dodecane-3-carboxylic acid derivatives via 1,2-H shift and subsequent isomerization has also been studied . These reactions demonstrate the reactivity of bicyclic compounds and their potential to form new and interesting structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are influenced by their molecular structure. For example, the presence of carboxylic acid groups can lead to the formation of intra- and intermolecular hydrogen bonds, as seen in the crystals of a bicyclo[2,2,2]octadiene derivative . The thermal addition of dicarboxylic acids to certain hydrocarbons has been investigated to synthesize alicyclic monoesters with potential applications as fragrance substances . The strain in the molecular structure of bicyclic compounds, such as in the highly strained 10,11-bistrifluoromethyl-i,o-bicyclo[7.2.2]trideca-10,12-diene, can also significantly affect their properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Bicyclo[3.2.1]octa-2,6-diene derivatives, including carboxylic acids, are synthesized via Knoevenagel condensation, providing a framework for understanding similar processes in Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid (Klumpp et al., 2010).
  • Solid-state trimerization of diene diacids, including similar structures to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, highlights the potential for forming complex bicyclic structures (Atkinson et al., 2011).

Catalytic and Polymerization Applications

  • The reaction of palladium with norbornene derivatives, similar in structure to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, reveals insights into metal-catalyzed polymerization processes (Kang & Sen, 2004).
  • Fully alicyclic polyimides synthesized from compounds related to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid demonstrate the potential of such structures in polymer science (Matsumoto, 2001).

Stereochemistry and Ligand Design

  • Bicyclic compounds, akin to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, have been explored as C2-symmetric ligands in asymmetric catalysis, indicating their potential in stereoselective synthesis (Otomaru et al., 2005).

Material Science Applications

  • The synthesis and properties of bicyclic monoesters, including structures related to Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid, suggest potential applications in materials science, particularly in the fragrance industry and as precursors for new compounds (Mamedov & Rasulova, 2006).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZRVTUKBUOZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC2C(C2C(=O)O)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385332
Record name CBMicro_019110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2832394

CAS RN

329912-79-0
Record name CBMicro_019110
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Uthirasamy, T Chitra, A Murugan, G Manjula… - New Vis. Biol …, 2021 - researchgate.net
Medicinal plants have initiated in many countries because of their contributions to health care. Calotropis gigantea is a biological ingredient with potential therapeutic qualities that …
Number of citations: 4 www.researchgate.net
V Jha, M Parab, T Jain, Y Gharat, J Koli - J Pharm Drug Res, 2023 - researchgate.net
Background & Objectives: Given the extensive use of antibiotics and the ever-increasing drug resistance of prominent pathogen, Methicillin-resistant Staphylococcus aureus (MRSA), …
Number of citations: 0 www.researchgate.net
NBE Jodallah - 2013 - repository.najah.edu
Background: Mandragora was one of the most important medicinal plants and a herb of great cultural value. The plant is still widely used in Traditional Arabic Palestinian Herbal …
Number of citations: 6 repository.najah.edu
AF Abdelkader, HR Nosair - 2018 - pakbs.org
Drought stress is an environmental serious problem threatening cultivated ornamental plants in water-depleted regions. The aim was drought stress induction in three medicinal plants (…
Number of citations: 1 www.pakbs.org
S Uthirasamy, T Chitra, A Murugan, G Manjula… - Asian Journal of Advances …, 2021
Number of citations: 1

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